molecular formula C17H19N3O6S B7080867 N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide

N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No.: B7080867
M. Wt: 393.4 g/mol
InChI Key: RPNXYLYRFQKRBX-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitro group, and an acetamide linkage. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.

Properties

IUPAC Name

N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-11-4-6-14(27(24,25)18-3)9-15(11)19-17(21)10-26-13-5-7-16(20(22)23)12(2)8-13/h4-9,18H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNXYLYRFQKRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated compound with a sulfonamide reagent under controlled conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of certain biological molecules, allowing it to inhibit enzymes or receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a different position of the nitro group.

    N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide: Lacks the nitro group, affecting its reactivity.

Uniqueness

N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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